{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
Description
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine is a secondary amine derivative featuring a benzyloxy-methoxyphenyl backbone linked to a branched 2-methylpropyl (isobutyl) group. Its molecular formula is C₂₀H₂₇NO₂ (molecular weight: 313.44 g/mol), with structural motifs common in medicinal chemistry for modulating lipophilicity and receptor interactions . The compound is synthesized via alkylation of the benzyl-methoxy aromatic intermediate with 2-methylpropylamine, a route analogous to methods described in patent literature for structurally related amines . It is commercially available (e.g., ZINC5384294, MFCD01475514) but lacks extensive pharmacological profiling in public databases .
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)12-20-13-17-9-10-18(19(11-17)21-3)22-14-16-7-5-4-6-8-16/h4-11,15,20H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIKQFBCCKBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the phenol group followed by alkylation and subsequent deprotection. For example, the benzyloxy group can be introduced via a Williamson ether synthesis, where the phenol is reacted with benzyl bromide in the presence of a base. The methoxy group can be introduced through methylation using methyl iodide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can facilitate binding to enzymes and receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine and its analogs:
Structural and Functional Insights
Benzyloxy (4-OBn) groups are known to enhance metabolic resistance by sterically shielding the ether linkage from enzymatic cleavage .
Alkyl Chain Variations :
- 2-Methylpropyl (isobutyl) : The branched chain in the target compound confers higher lipophilicity (predicted logP ~3.5) compared to linear propyl (logP ~3.0), favoring membrane permeability but possibly reducing aqueous solubility .
- Isopropyl (propan-2-yl) : Similar branching but shorter chain length may limit hydrophobic interactions in target binding compared to the target compound .
Salt Forms :
- Hydrochloride salts (e.g., entry 4) improve solubility in polar solvents, critical for formulation, but may alter pharmacokinetics compared to free-base amines .
Commercial Availability
- The target compound is listed by specialized suppliers (e.g., AKOS002615693, MCULE-9618193978) but is less prevalent than its propyl and isopropyl analogs, suggesting narrower research applications .
Biological Activity
The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzyloxy group : Enhances lipophilicity and may influence receptor binding.
- Methoxy group : Potentially modulates biological activity through electron donation.
- Amine group : Capable of forming hydrogen bonds, crucial for interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives containing benzyloxy groups have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. The mechanism is thought to involve the modulation of cellular pathways that regulate apoptosis and cell proliferation. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth in vitro, demonstrating promising results .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.
- Receptor Interaction : Its structural components allow for binding to various receptors, influencing signal transduction pathways critical for cellular functions .
Case Studies and Experimental Data
- Antimycobacterial Evaluation :
- Selectivity in Cancer Cell Lines :
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Benzyloxy-3-methoxyphenylacetic acid | Carboxylic acid instead of amine | Antimicrobial |
| N-{(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl | Pyrrolidine ring present | Anticancer |
| {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine | Similar structure with butan-2-yl group | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
